molecular formula C16H17N3O3S B12126575 methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate

Cat. No.: B12126575
M. Wt: 331.4 g/mol
InChI Key: PZBNKKRKWIUKSM-LCYFTJDESA-N
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Description

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate is a complex organic compound belonging to the class of thiazolo[3,2-a][1,3,5]triazin derivatives This compound is characterized by its unique structure, which includes a thiazole ring fused to a triazine ring, and a phenylethyl group attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazine Ring: The triazine ring is formed by the reaction of the thiazole derivative with a suitable nitrile or amidine under acidic or basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction using a phenylethyl halide and a suitable nucleophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenylethyl group or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Phenylethyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, leading to the disruption of cellular signaling pathways. Additionally, it can bind to DNA or RNA, interfering with the replication and transcription processes.

Comparison with Similar Compounds

Methyl (2Z)-[6-oxo-3-(2-phenylethyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene]ethanoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

methyl (2Z)-2-[6-oxo-3-(2-phenylethyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-7-ylidene]acetate

InChI

InChI=1S/C16H17N3O3S/c1-22-14(20)9-13-15(21)19-11-18(10-17-16(19)23-13)8-7-12-5-3-2-4-6-12/h2-6,9H,7-8,10-11H2,1H3/b13-9-

InChI Key

PZBNKKRKWIUKSM-LCYFTJDESA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N2CN(CN=C2S1)CCC3=CC=CC=C3

Canonical SMILES

COC(=O)C=C1C(=O)N2CN(CN=C2S1)CCC3=CC=CC=C3

Origin of Product

United States

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